

molecular weight of Boc-D-Lys(Fmoc)-OH

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Compound of Interest

Compound Name: *Boc-D-Lys(Fmoc)-OH*

Cat. No.: *B558490*

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An In-Depth Technical Guide to N α -Boc-N ϵ -Fmoc-D-lysine

For researchers, scientists, and professionals in drug development, the use of protected amino acids is fundamental to the synthesis of peptides with specific structures and functions. Among these, derivatives of lysine are particularly important due to the reactive epsilon-amino group on their side chain, which allows for post-translational modifications, branching, or conjugation. This guide provides a comprehensive overview of **Boc-D-Lys(Fmoc)-OH**, a key building block in peptide chemistry.

Core Concepts

Boc-D-Lys(Fmoc)-OH is a derivative of the D-enantiomer of the amino acid lysine. It is protected at two key positions: the alpha-amino group (N α) is protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group (N ϵ) of the side chain is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme is crucial in solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of either the N α -Boc group for peptide chain elongation or the N ϵ -Fmoc group for side-chain modifications. [1] The D-configuration of the amino acid is often incorporated into synthetic peptides to increase their resistance to proteolytic degradation, thereby enhancing their in vivo half-life and bioavailability.

Data Presentation

The physicochemical properties of **Boc-D-Lys(Fmoc)-OH** are summarized in the table below. It is important to note the distinction in CAS numbers based on the placement of the protecting

groups. This guide focuses on the derivative where the Boc group is on the alpha-amino group and the Fmoc group is on the epsilon-amino group.

Property	Data	Reference(s)
Molecular Weight	468.5 g/mol	[2]
Molecular Formula	C ₂₆ H ₃₂ N ₂ O ₆	[2]
IUPAC Name	(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid	[2]
CAS Number	115186-31-7	[1][2]
Appearance	White powder	
Solubility	Soluble in polar organic solvents such as DMF and DMSO.	

Note: The related compound with the protecting groups swapped, N α -Fmoc-N ϵ -Boc-D-lysine, has the CAS number 92122-45-7.[3][4][5]

Applications in Research and Drug Development

The unique structural features of **Boc-D-Lys(Fmoc)-OH** make it a versatile tool in peptide science:

- **Solid-Phase Peptide Synthesis (SPPS):** This is the primary application of **Boc-D-Lys(Fmoc)-OH**. It is utilized in Boc-based SPPS protocols where the acid-labile Boc group is removed to allow for the coupling of the next amino acid in the sequence.[1]
- **Synthesis of Peptides with D-Amino Acids:** Incorporating D-amino acids like D-lysine can significantly improve the pharmacological properties of peptide-based drugs by making them less susceptible to enzymatic degradation.[6]

- **Site-Specific Conjugation and Labeling:** The orthogonally protected Nε-Fmoc group can be selectively removed on-resin to allow for the attachment of various molecules to the lysine side chain. This is useful for creating branched peptides, attaching fluorescent dyes, linkers for drug conjugates, or polyethylene glycol (PEG) chains to improve solubility and circulation time.^{[1][7]}
- **Development of Therapeutic Peptides:** Lysine-containing peptides are crucial in the development of various therapeutics, including antimicrobial peptides and peptide-based vaccines.^[7] The ability to introduce D-lysine and perform side-chain modifications offers a powerful strategy for optimizing these drug candidates.

Experimental Protocols

The following is a generalized protocol for the incorporation of **Boc-D-Lys(Fmoc)-OH** into a peptide sequence using manual Boc-based solid-phase peptide synthesis.

Materials:

- **Boc-D-Lys(Fmoc)-OH**
- Appropriate resin for Boc-SPPS (e.g., MBHA resin)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU, HATU)
- Piperidine or Morpholine for Fmoc removal
- Reagents for peptide cleavage and deprotection (e.g., HF)

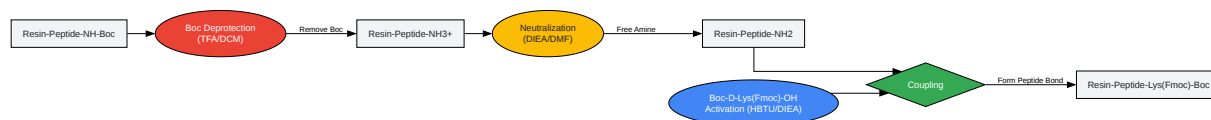
Procedure:

- **Resin Swelling:** The solid support resin is swelled in an appropriate solvent like DCM or DMF for 30-60 minutes.
- **N α -Boc Deprotection:** The Boc protecting group of the resin-bound amino acid or peptide is removed by treating it with a solution of TFA in DCM (typically 25-50% v/v) for about 30 minutes. This exposes a free amino group for the next coupling step.
- **Washing:** The resin is thoroughly washed with DCM and DMF to remove residual TFA and by-products.
- **Neutralization:** The resin is neutralized with a base, typically a solution of 10% DIEA in DMF, to prepare the free amine for coupling. This is followed by further washing with DMF.
- **Amino Acid Activation and Coupling:**
 - In a separate vessel, dissolve **Boc-D-Lys(Fmoc)-OH** and a coupling agent (e.g., HBTU) in DMF.
 - Add DIEA to activate the carboxylic acid group of the amino acid.
 - Add the activated amino acid solution to the resin and allow it to react for 1-2 hours to form the peptide bond.
- **Washing:** The resin is washed extensively with DMF and DCM to remove excess reagents. A Kaiser test can be performed to confirm the completion of the coupling reaction.
- **Chain Elongation:** Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide chain.
- **Selective N ϵ -Fmoc Deprotection (Optional):**
 - If side-chain modification is desired, the resin-bound peptide is treated with a solution of piperidine in DMF (typically 20% v/v) for about 20-30 minutes to remove the Fmoc group from the lysine side chain.
 - The resin is then washed, and the desired molecule can be coupled to the now-free epsilon-amino group.

- **Final Cleavage and Deprotection:** Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all remaining protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF).

Visualizing the Workflow

The following diagram illustrates the key steps in a single coupling cycle using **Boc-D-Lys(Fmoc)-OH** in solid-phase peptide synthesis.



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Caption: Workflow for one coupling cycle in Boc-based SPPS.

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